molecular formula C9H8BrClO2 B6191061 methyl 2-bromo-4-chloro-6-methylbenzoate CAS No. 2092361-21-0

methyl 2-bromo-4-chloro-6-methylbenzoate

Cat. No.: B6191061
CAS No.: 2092361-21-0
M. Wt: 263.51 g/mol
InChI Key: FNZYAVCQRFYUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-chloro-6-methylbenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It is related to Methyl 4-bromo-2-chloro-6-fluorobenzoate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and methyl groups, and an ester functional group . The InChI code for this compound is 1S/C9H8BrClO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.52 . It is a liquid at room temperature and should be stored in a dry, sealed environment .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-bromo-4-chloro-6-methylbenzoate can be achieved through a multi-step process involving the bromination and chlorination of a starting material, followed by esterification.", "Starting Materials": [ "Methyl benzoate", "Bromine", "Chlorine", "Sulfuric acid", "Sodium nitrite", "Copper(II) chloride", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Bromination of methyl benzoate with bromine in the presence of sulfuric acid to yield methyl 2-bromo benzoate.", "Step 2: Chlorination of methyl 2-bromo benzoate with chlorine in the presence of copper(II) chloride to yield methyl 2-bromo-4-chlorobenzoate.", "Step 3: Diazotization of methyl 2-bromo-4-chlorobenzoate with sodium nitrite and hydrochloric acid to yield the corresponding diazonium salt.", "Step 4: Coupling of the diazonium salt with copper(II) chloride in the presence of sodium hydroxide to yield methyl 2-bromo-4-chloro-6-methylbenzoate.", "Step 5: Esterification of methyl 2-bromo-4-chloro-6-methylbenzoate with methanol in the presence of sulfuric acid to yield the final product." ] }

CAS No.

2092361-21-0

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 2-bromo-4-chloro-6-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

FNZYAVCQRFYUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Br)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.